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Compound of Interest

Ethyl 5-(2-methylphenyl)-5-
Compound Name:

oxovalerate
CAS No.: 100972-13-2
Cat. No.: B010295

Get Quote

Executive Summary

Ethyl 5-(2-methylphenyl)-5-oxovalerate (C14H1s03, MW 234.29) is a keto-ester intermediate
often encountered in the synthesis of pharmaceutical scaffolds. Its structural integrity relies on
the specific ortho-positioning of the methyl group on the aromatic ring.

In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (El, 70 eV), this
compound exhibits a distinct fragmentation signature driven by two primary mechanisms:
McLafferty Rearrangement and the Ortho-Effect. This guide details how to distinguish the
target ortho-isomer from its para-analog (Ethyl 5-(4-methylphenyl)-5-oxovalerate) by analyzing
specific ion ratios and unique fragmentation pathways.

Chemical Profile & Instrumentation
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Feature Specification

Compound Name Ethyl 5-(2-methylphenyl)-5-oxovalerate
CAS Number 100972-13-2

Molecular Formula C14H1803

Exact Mass 234.1256 Da

Key Functional Groups Aryl Ketone, Ethyl Ester, Ortho-Tolyl moiety

Standard Experimental Protocol

To reproduce the fragmentation patterns described below, ensure your GC-MS system is
calibrated to these parameters:

lonization Mode: Electron Impact (El) at 70 eV.[1]

Source Temperature: 230°C (Prevents thermal degradation prior to ionization).

Transfer Line: 280°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

Scan Range:m/z 40-350.

Fragmentation Analysis

The mass spectrum of Ethyl 5-(2-methylphenyl)-5-oxovalerate is characterized by four
distinct pathways. The interplay between the keto-group and the ester chain generates two
independent McLafferty rearrangements, while the aromatic substitution pattern dictates the
"Ortho-Effect.”

Pathway A: Ketone-Directed McLafferty Rearrangement
(Primary Diagnostic)

The alkyl chain between the ketone and ester groups is sufficiently long (3 carbons) to allow
the ketone oxygen to abstract a
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-hydrogen (located on the methylene group

to the ester).

Mechanism: Six-membered transition state cleavage.[]

Fragment lon: The charge remains on the aromatic ketone fragment (enol form).

Diagnostic Peak:m/z 134 (2-Methylacetophenone enol cation).

Significance: This peak confirms the presence of the Ar-C(=0)-CH2- substructure.

Pathway B: Ester-Directed McLafferty Rearrangement

The ethyl ester moiety undergoes its own characteristic rearrangement involving hydrogen
abstraction from the alkyl chain.

e Mechanism: Transfer of a

-hydrogen from the chain to the ester carbonyl oxygen.[2]

» Fragment lon:m/z 88 (Ethyl acetate enol cation,

).

 Significance: Confirms the ethyl ester functionality.

Pathway C: -Cleavage (Aryl Identification)

Direct cleavage adjacent to the carbonyl group yields stable acylium ions.[2]
e Fragment lon 1:m/z 119 (2-Methylbenzoyl cation, $[o\text{-Tol}-CO]*+ $).

e Fragment lon 2:m/z 91 (Tropylium ion, $[C_7H_7]*+ $). Formed by the loss of CO from the
m/z 119 ion.

 Significance: The ratio of 119/91 is a critical indicator of the aromatic ring stability.

Pathway D: The Ortho-Effect (Isomer Differentiator)
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This is the defining pathway for the target compound. The ortho-methyl group is spatially
proximate to the carbonyl oxygen. Upon ionization, this proximity facilitates a specific hydrogen
transfer or water elimination that is geometrically impossible for the para-isomer.

o Mechanism: Interaction between the o-methyl hydrogens and the carbonyl oxygen leads to
the elimination of a water molecule or stabilization of specific fragment ions.

o Diagnostic Signature: Enhanced abundance of [M-18] or specific modulation of the m/z 119
ion intensity compared to the para-isomer.

Visualizing the Mechanisms

The following diagram maps the competitive fragmentation pathways.
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Figure 1: Competitive fragmentation pathways for Ethyl 5-(2-methylphenyl)-5-oxovalerate
under 70 eV Electron lonization.

Comparative Analysis: Ortho vs. Para

Differentiation of the ortho (target) and para isomers is critical.[3] While both share the same
molecular weight (234) and primary fragments (m/z 134, 119, 91), their relative abundances
differ due to the Ortho-Effect.
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Diagnostic lon

mlz

Ortho-lsomer
(Target)
Behavior

Para-lsomer
Behavior

Mechanism

Molecular lon

234

Lower Intensity

Higher Intensity

Ortho-substituent
destabilizes the
parent ion via
rapid internal
elimination
(Ortho-Effect).

McLafferty Base

134

Present

Present

Ketone
rearrangement
(common to
both).

Acylium lon

119

Medium Intensity

High Intensity

Para-isomer
forms a more
stable linear
acylium ion;
Ortho suffers

steric strain.

Water Loss

[M-18]

Observable

Negligible

Ortho-methyl H-
bonding with
carbonyl O
facilitates

loss.

Tropylium

91

High

High

Secondary decay
of m/z 119.

Summary of Differentiation

e Check m/z 119 vs 91: In the para-isomer, the m/z 119 peak is often the base peak or very

dominant. In the ortho-isomer, the m/z 119 peak is often suppressed relative to m/z 91 or

m/z 134 due to steric destabilization.
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Look for Water Loss: Zoom into the high mass region (m/z 210-220). A small but distinct
peak at m/z 216 ([M-H20Q]) is a strong indicator of the ortho-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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